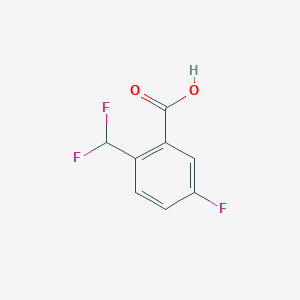

2-(Difluoromethyl)-5-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Difluoromethyl)-5-fluorobenzoic acid is an organofluorine compound that features both difluoromethyl and fluorine substituents on a benzoic acid core. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluorobenzoic acid typically involves the introduction of difluoromethyl and fluorine groups onto a benzoic acid precursor. One common method is the difluoromethylation of a fluorobenzoic acid derivative. This can be achieved through various routes, including:

Electrophilic Difluoromethylation: Using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base.

Nucleophilic Difluoromethylation: Employing difluoromethyl anions generated from difluoromethyl sulfone or other precursors under basic conditions.

Radical Difluoromethylation: Utilizing radical initiators and difluoromethylating reagents to introduce the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Difluoromethyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols or aldehydes.

Coupling Reactions: The aromatic ring can engage in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or borane complexes.

Coupling: Palladium catalysts, boronic acids, and appropriate ligands under inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Medicinal Chemistry

Building Block for Fluorinated Compounds

2-(Difluoromethyl)-5-fluorobenzoic acid serves as a crucial building block in the synthesis of complex fluorinated molecules. Its unique difluoromethyl and fluorobenzene functionalities enhance the lipophilicity and biological activity of derived compounds, making them suitable candidates for drug development .

Drug Discovery

Research has indicated that compounds containing difluoromethyl groups exhibit improved interactions with biological targets. For instance, studies have shown that this compound derivatives can act as enzyme inhibitors or receptor modulators, which are vital in the development of therapeutic agents against various diseases .

Biological Imaging

Fluorescent Probes

The compound has been investigated for its potential as a fluorescent probe in biological imaging. The incorporation of fluorine atoms enhances the photophysical properties of the molecules, allowing for better visualization in cellular environments. This application is particularly relevant in tracking biological processes and understanding cellular dynamics .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, revealing that fluorinated benzoic acids can exhibit significant activity against various pathogens. For example, derivatives of this compound have been tested for their efficacy against bacteria such as Escherichia coli and Bacillus cereus, showing promising results .

Material Science

Specialty Chemicals

In industrial applications, this compound is used in the production of specialty chemicals and materials with enhanced properties. The presence of fluorine atoms contributes to improved thermal stability and chemical resistance, making these materials suitable for high-performance applications .

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound demonstrated its potential as an antimicrobial agent. The synthesized compounds were evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, revealing that certain derivatives exhibited lower MIC values than established antibiotics like Tavaborole .

Case Study 2: Fluorescent Probes in Live Cell Imaging

Research highlighted the application of this compound as a fluorescent probe in live cell imaging studies. The compound's ability to fluoresce under specific conditions allowed researchers to visualize cellular processes in real-time, providing insights into cell behavior and interactions .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 2-(Fluoromethyl)-5-fluorobenzoic acid | One less fluorine atom | Lower lipophilicity and potential biological activity |

| 2-(Trifluoromethyl)-5-fluorobenzoic acid | Three fluorine atoms | Enhanced lipophilicity but may alter pharmacokinetics |

| 2-(Chloromethyl)-5-fluorobenzoic acid | Chlorine instead of fluorine | Different reactivity and potential biological effects |

Mécanisme D'action

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, allowing for better bioavailability and prolonged activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Trifluoromethyl)-5-fluorobenzoic acid: Contains an additional fluorine atom in the trifluoromethyl group, which can further enhance its chemical stability and biological activity.

2-(Difluoromethyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and properties.

2-(Difluoromethyl)-3-fluorobenzoic acid: Another positional isomer with distinct chemical behavior.

Uniqueness

2-(Difluoromethyl)-5-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Activité Biologique

2-(Difluoromethyl)-5-fluorobenzoic acid is a fluorinated aromatic compound that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of both difluoromethyl and fluorobenzene moieties, which may influence its interactions with biological targets.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6F3O2

- Molecular Weight : 208.14 g/mol

- CAS Number : 2248349-16-6

These properties indicate a compound that may exhibit significant lipophilicity, potentially impacting its bioavailability and interaction with cellular membranes.

The biological activity of this compound primarily revolves around its ability to interact with various biomolecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, particularly through mechanisms similar to those observed in other fluorinated benzoic acids.

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

- A study evaluated the effects of various fluorinated benzoic acids on L1210 mouse leukemia cells. The results indicated that compounds with similar structures exhibited potent inhibition of cell proliferation, with IC50 values in the nanomolar range. The addition of thymidine reversed this inhibition, suggesting a competitive mechanism involving nucleoside metabolism .

-

Structure-Activity Relationship (SAR) :

- Research into the SAR of fluorinated benzoic acids reveals that the introduction of difluoromethyl groups significantly enhances cytotoxicity against various cancer cell lines. This modification appears to increase the lipophilicity and membrane permeability of the compounds, facilitating their uptake by cells .

-

Pharmacological Applications :

- Ongoing investigations are exploring the potential use of this compound as a pharmacophore in drug design, particularly for developing novel anticancer agents. Its unique structure may allow for selective targeting of tumor cells while minimizing effects on normal tissues .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of nucleoside metabolism |

| 5-Fluoro-2'-deoxyuridine | <50 | Thymidylate synthase inhibition |

| Alkylating phosphoramidate analogs | <100 | Irreversible enzyme inhibition |

This table highlights the comparative effectiveness of this compound against established compounds in similar classes.

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMPSVUWZRJPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.